

# A Technical Guide to 15-Hydroxy Lubiprostone-d7: Commercial Availability and Analytical Applications

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## Compound of Interest

Compound Name: 15-Hydroxy Lubiprostone-d7

Cat. No.: B12399793

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This technical guide provides an in-depth overview of **15-Hydroxy Lubiprostone-d7**, a critical internal standard for the quantification of the active metabolite of Lubiprostone. The guide details its commercial availability, summarizes key technical data, and presents a comprehensive experimental protocol for its use in bioanalytical assays.

## Introduction

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Due to its low systemic bioavailability, pharmacokinetic studies often rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone.[2] **15-Hydroxy Lubiprostone-d7** is the deuterium-labeled analogue of this metabolite and serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification in biological matrices.[3][4]

## Commercial Availability and Suppliers

**15-Hydroxy Lubiprostone-d7** is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development. While product specifications can vary, the compound is typically supplied as a

solid with information on its chemical identity and storage conditions. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data, including purity, isotopic enrichment, and stability.

Table 1: Prominent Commercial Suppliers of **15-Hydroxy Lubiprostone-d7**

Supplier	Website	Catalog Number (Example)	Notes
Simson Pharma	simsonpharma.com	Not specified	Offers the compound and states that a Certificate of Analysis is provided with the product. <a href="#">[5]</a>
Veeprho	veeprho.com	Not specified	Describes the product as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research. <a href="#">[3]</a>
Clearsynth	clearsynth.com	CS-O-11167	Lists the molecular formula and weight and indicates the product is for research and development. <a href="#">[6]</a>
MedChemExpress	medchemexpress.com	HY-164998-d7	Provides basic information and identifies it as the deuterium-labeled form of 15-Hydroxy Lubiprostone. <a href="#">[7]</a>

## Technical Data

The following table summarizes the key chemical and physical properties of **15-Hydroxy Lubiprostone-d7** based on information from various suppliers.

Table 2: Technical Specifications of **15-Hydroxy Lubiprostone-d7**

Parameter	Value	Reference
IUPAC Name	7-((1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid	[3]
Synonyms	(11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid-d7	[3]
Molecular Formula	C <sub>20</sub> H <sub>27</sub> D <sub>7</sub> F <sub>2</sub> O <sub>5</sub>	[6]
Molecular Weight	~399.52 g/mol	[6]
CAS Number (Unlabeled)	475992-30-4	[5][6]
Typical Purity	>98% (Request from supplier)	-
Isotopic Enrichment	>99% atom % D (Request from supplier)	-
Storage Conditions	-20°C is commonly recommended. Refer to the supplier's data sheet for specific instructions.	[8]
Appearance	Solid (Appearance may vary)	-

## Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma by LC-MS/MS

The following protocol is adapted from the validated method described by Li et al. in *Xenobiotica* (2022).[2] This method demonstrates the use of **15-Hydroxy Lubiprostone-d7** as

an internal standard for the accurate determination of 15-Hydroxy Lubiprostone in human plasma.

## Materials and Reagents

- Analytes: 15-Hydroxy Lubiprostone, **15-Hydroxy Lubiprostone-d7** (Internal Standard)
- Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade)
- Reagents: Methyl tert-butyl ether (MTBE), n-hexane, Ultrapure water
- Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

## Instrumentation

- Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

## Sample Preparation (Liquid-Liquid Extraction)

- Thaw human plasma samples at room temperature.
- To a 100  $\mu$ L aliquot of plasma, add 20  $\mu$ L of the internal standard working solution (**15-Hydroxy Lubiprostone-d7** in methanol).
- Add 50  $\mu$ L of 0.1% formic acid in water and vortex for 30 seconds.
- Add 1 mL of extraction solvent (methyl tert-butyl ether/n-hexane, 50/50, v/v).
- Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (acetonitrile/water, 50/50, v/v).

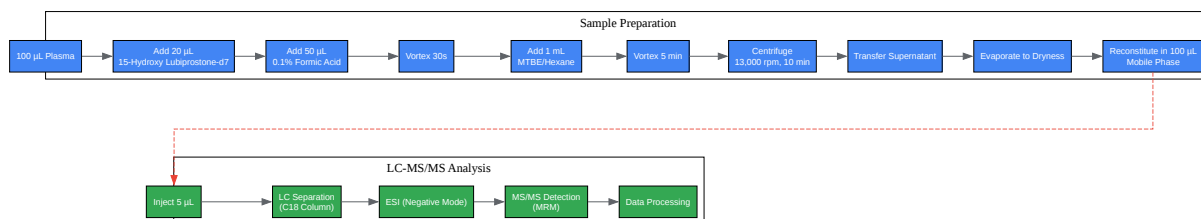
- Inject a 5  $\mu$ L aliquot into the LC-MS/MS system.

## LC-MS/MS Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

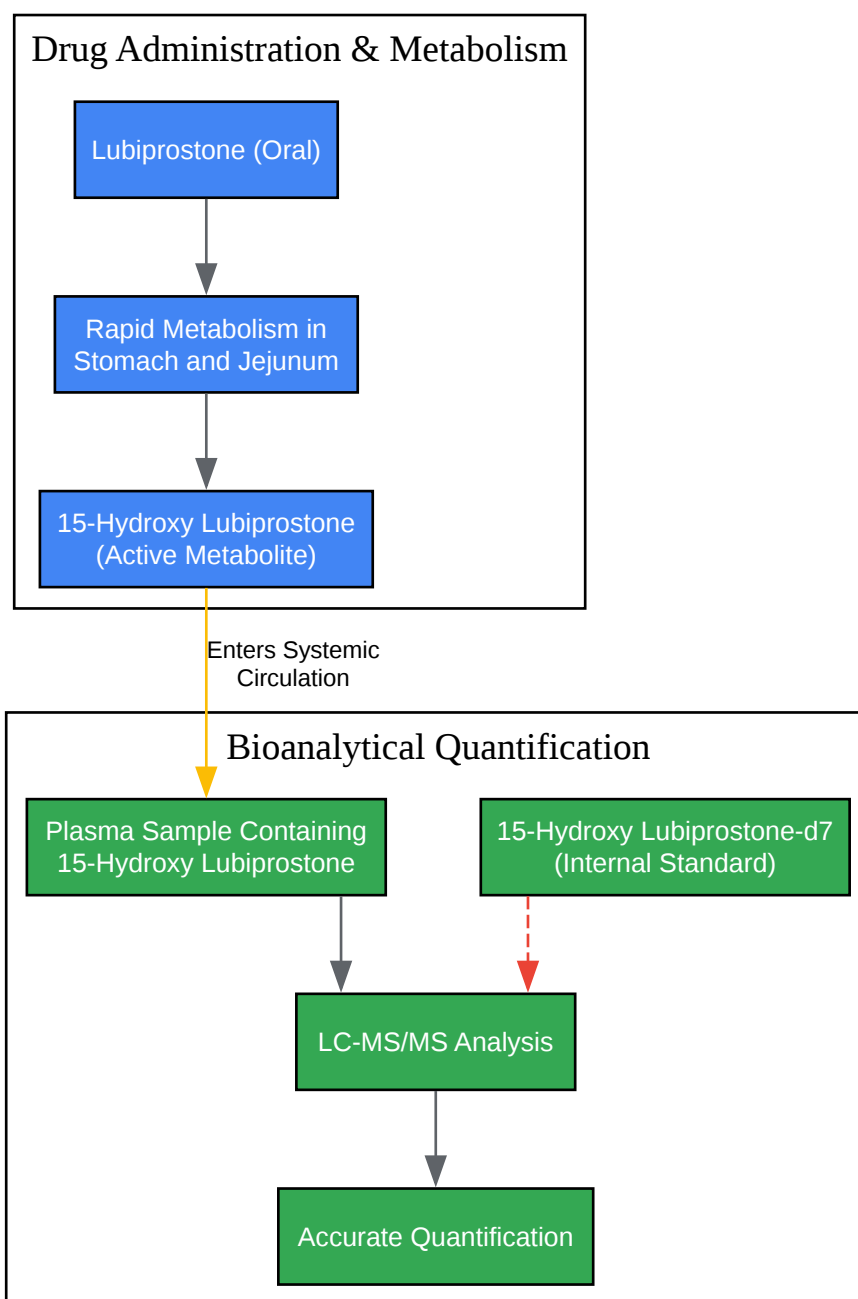
Parameter	Condition
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient Elution	A time-programmed gradient is used to separate the analyte from matrix components. A typical gradient might start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions	15-Hydroxy Lubiprostone:m/z 391.2 $\rightarrow$ 295.1 15-Hydroxy Lubiprostone-d7:m/z 398.2 $\rightarrow$ 302.1
Collision Energy	Optimized for each transition
Dwell Time	100-200 ms

## Diagrams



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Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone.



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Caption: Conceptual pathway from drug administration to bioanalysis.

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